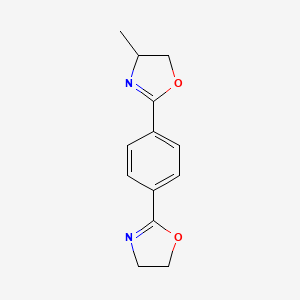

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound that belongs to the class of oxazolines. Oxazolines are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two oxazoline rings attached to a phenyl group. Oxazolines are known for their versatility in various chemical reactions and their applications in different fields such as medicinal chemistry, materials science, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® as a fluorinating agent to convert β-hydroxy amides to oxazolines at room temperature. The reaction is stereospecific and results in the inversion of stereochemistry . Another method involves the use of Burgess’ reagent, Mitsunobu reagent, or Martin sulfurane for the cyclodehydration process .

Industrial Production Methods

In industrial settings, the synthesis of oxazolines can be carried out using flow chemistry techniques. This method involves the continuous flow of reactants through a packed reactor containing commercial manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles . Flow chemistry offers advantages such as improved safety, scalability, and product purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form oxazoles using reagents such as manganese dioxide, NiO2, or CuBr2/DBU.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Manganese dioxide, NiO2, CuBr2/DBU, NBS/hv, CuBr/peroxide, O2 gas.

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides), nucleophilic reagents (e.g., amines, thiols).

Major Products Formed

Oxidation: Formation of oxazoles.

Reduction: Formation of reduced oxazoline derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry and catalysis.

Biology: Employed in the study of enzyme mechanisms and as a building block for the synthesis of bioactive molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate and in the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole involves its ability to act as a ligand and form complexes with metal ions. The oxazoline rings provide coordination sites for metal ions, facilitating various catalytic processes. The compound can also participate in hydrogen bonding and π-π interactions, which contribute to its reactivity and stability in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

2,6-Bis((S)-4-phenyl-4,5-dihydrooxazol-2-yl)pyridine: A chiral ligand used in asymmetric catalysis.

N-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)phenyl)quinoline-2-carboxamide: A research compound with applications in coordination chemistry.

4,5-Dihydrooxazole Bilastine: An impurity of Bilastine, a nonsedating H1-antihistamine.

Uniqueness

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is unique due to its dual oxazoline rings, which enhance its coordination ability and reactivity. This makes it a valuable compound in the synthesis of complex molecules and in catalytic applications.

Biological Activity

2-(4-(4,5-Dihydrooxazol-2-yl)phenyl)-4-methyl-4,5-dihydrooxazole is a compound belonging to the class of oxazolines, which are five-membered heterocyclic compounds featuring oxygen and nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology.

The molecular formula for this compound is C13H14N2O2, with a molecular weight of 230.26 g/mol. Its structure includes two oxazoline rings attached to a phenyl group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 230.26 g/mol |

| IUPAC Name | 2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |

| InChI Key | HUSGGLCXTVOANN-UHFFFAOYSA-N |

Biological Activity

Research has indicated that derivatives of oxazoline compounds exhibit various biological activities, including antifungal and antiviral properties. Notably, studies have shown that certain derivatives possess broad-spectrum antifungal activity against pathogens such as Candida albicans and Cryptococcus neoformans.

Antifungal Activity

A study reported that specific derivatives of 4,5-dihydrooxazole exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans, indicating potent antifungal properties . Furthermore, these compounds demonstrated metabolic stability in human liver microsomes, suggesting favorable pharmacokinetic profiles for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve its ability to act as a ligand that forms complexes with metal ions. This interaction can facilitate various catalytic processes essential for biological activity. The compound's structure allows for hydrogen bonding and π-π interactions, enhancing its reactivity and stability in biological systems .

Case Studies

- Antiviral Activity : A series of substituted phenyl analogues of oxazole derivatives were synthesized and evaluated against human rhinovirus serotypes. The results showed mean MIC values as low as 0.40 µM against multiple serotypes, demonstrating the potential of these compounds in antiviral applications .

- Pharmacokinetic Evaluation : In vivo studies on selected derivatives indicated suitable pharmacokinetic properties with minimal inhibitory effects on cytochrome P450 enzymes CYP3A4 and CYP2D6, which are crucial for drug metabolism .

Properties

Molecular Formula |

C13H14N2O2 |

|---|---|

Molecular Weight |

230.26 g/mol |

IUPAC Name |

2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenyl]-4-methyl-4,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C13H14N2O2/c1-9-8-17-13(15-9)11-4-2-10(3-5-11)12-14-6-7-16-12/h2-5,9H,6-8H2,1H3 |

InChI Key |

HUSGGLCXTVOANN-UHFFFAOYSA-N |

Canonical SMILES |

CC1COC(=N1)C2=CC=C(C=C2)C3=NCCO3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.